
2-(3,4-二甲基苯基)-4-(3-(对甲苯基)-1,2,4-恶二唑-5-基)异喹啉-1(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that allow for the efficient construction of complex molecules. For instance, the one-pot three-component synthesis method is used to create novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which have shown potential as anticancer agents . Another synthesis approach involves the condensation of cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one to produce 1H-pyrazolo[3,4-c]isoquinolin-1-ones . These methods highlight the versatility of multi-component reactions in generating diverse molecular architectures that are relevant to the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction analysis. For example, the structure of a 1H-pyrazolo[3,4-c]isoquinolin-1-one derivative was confirmed by X-ray diffraction, which provides detailed information about the molecular geometry . Additionally, theoretical approaches such as Hartree-Fock (HF) and density functional method (DFT/B3LYP) calculations have been employed to predict the molecular geometry and vibrational frequencies of isoindoline derivatives . These studies are crucial for understanding the structural aspects that may influence the biological activity of the compound .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one. However, the synthesis methods mentioned for related compounds suggest that these molecules can participate in various chemical reactions, which are essential for their potential as medicinal agents. The reactivity of such compounds can be inferred from their functional groups and molecular structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one of interest have been studied using experimental and theoretical methods. For instance, the crystalline properties of an isoindoline derivative were determined, and its molecular electrostatic potential, frontier molecular orbitals (FMO) analysis, and thermodynamic properties were investigated through theoretical calculations . These properties are indicative of the compound's stability, reactivity, and potential interaction with biological targets.
科学研究应用
热物理性质
- 与 1,3,4-恶二唑衍生物相关的化合物:研究重点是与目标分子类似的化合物的热物理表征。例如,Godhani 等人(2013 年)分析了 1,3,4-恶二唑衍生物在氯仿和 N,N-二甲基甲酰胺等溶剂中的性质。他们检查了密度、粘度、超声波声速和各种热力学参数 (Godhani 等人,2013)。
光物理和发光性质
- 具有恶二唑衍生物的铱 (III) 配合物:Song 等人(2016 年)对包含恶二唑衍生物的杂配阳离子 Ir(III) 配合物进行的研究显示出双发射特性,并具有在数据安全保护中的潜在应用 (Song 等人,2016)。
抗癌应用
- 新型 α-氨基膦酸酯衍生物:Fang 等人(2016 年)合成了含有 2-氧代喹啉结构的 α-氨基膦酸酯衍生物,其骨架与目标化合物类似,并评估了它们对各种癌细胞系的抗肿瘤活性 (Fang 等人,2016)。
- 异喹啉衍生物抗癌剂:Yang 等人(2015 年)探索了异喹啉衍生物的抗癌潜力及其使用转铁蛋白偶联脂质体的靶向递送至肿瘤细胞 (Yang 等人,2015)。
属性
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-16-8-11-19(12-9-16)24-27-25(31-28-24)23-15-29(20-13-10-17(2)18(3)14-20)26(30)22-7-5-4-6-21(22)23/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSHVECHWVYVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

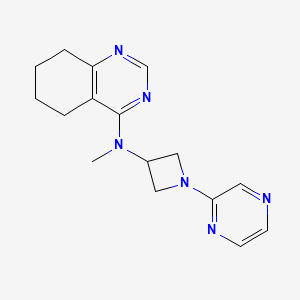
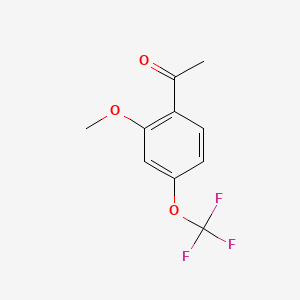
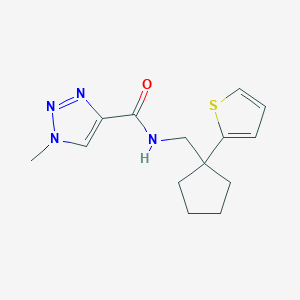


![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3013599.png)
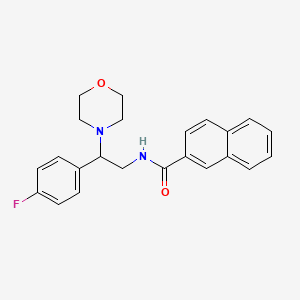


![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)
![7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013611.png)
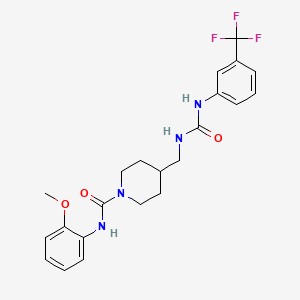
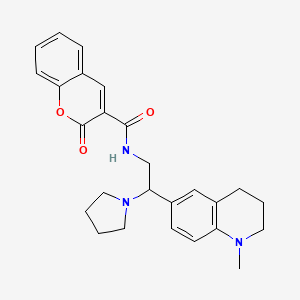
![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)